
1-Methyl-1-(4-nitrobenzyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1-(4-nitrobenzyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organocatalysis, and material science. This compound features a guanidine core substituted with a methyl group and a 4-nitrobenzyl group, making it a valuable scaffold for further chemical modifications and applications.
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-1-(4-nitrobenzyl)guanidine can be synthesized through a sequential one-pot approach involving N-chlorophthalimide, isocyanides, and amines. The process begins with the α-addition of N-chlorophthalimide to isocyanide, forming an imidoyl chloride intermediate. This intermediate then undergoes nucleophilic attack by an amine, resulting in the formation of the desired guanidine product . This method offers high yields and mild reaction conditions, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentrations can further improve the yield and purity of the final product.
化学反应分析
Types of Reactions
1-Methyl-1-(4-nitrobenzyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The guanidine core can be reduced to form different derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 1-Methyl-1-(4-aminobenzyl)guanidine.
Reduction: The major products include various reduced guanidine derivatives.
Substitution: The major products depend on the nucleophile used, resulting in different substituted guanidine compounds.
科学研究应用
1-Methyl-1-(4-nitrobenzyl)guanidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of 1-Methyl-1-(4-nitrobenzyl)guanidine involves its interaction with specific molecular targets. For example, as an inhibitor of the main protease (Mpro) of SARS-CoV-2, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting viral replication . The guanidine group plays a crucial role in forming hydrogen bonds and other interactions with the target protein, enhancing its inhibitory effect.
相似化合物的比较
1-Methyl-1-(4-nitrobenzyl)guanidine can be compared with other guanidine derivatives such as:
1-Methyl-1-(4-aminobenzyl)guanidine: Similar structure but with an amino group instead of a nitro group.
1-Methyl-1-(4-chlorobenzyl)guanidine: Similar structure but with a chloro group instead of a nitro group.
1-Methyl-1-(4-methylbenzyl)guanidine: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C9H12N4O2 |
|---|---|
分子量 |
208.22 g/mol |
IUPAC 名称 |
1-methyl-1-[(4-nitrophenyl)methyl]guanidine |
InChI |
InChI=1S/C9H12N4O2/c1-12(9(10)11)6-7-2-4-8(5-3-7)13(14)15/h2-5H,6H2,1H3,(H3,10,11) |
InChI 键 |
FTIZIRTUHSQZKQ-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



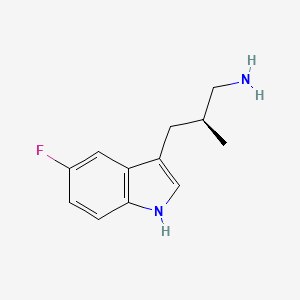
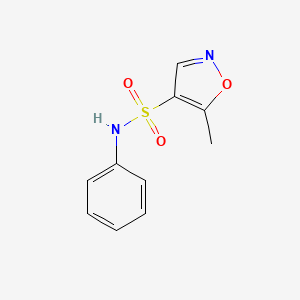
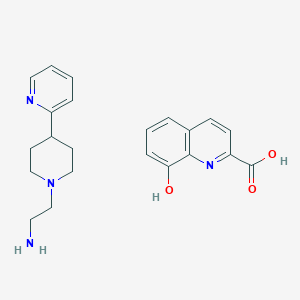
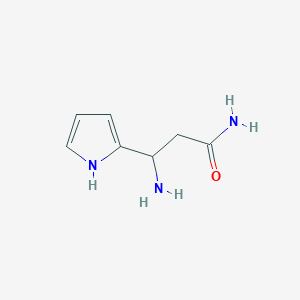
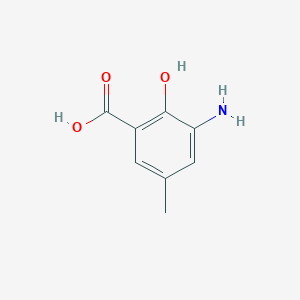
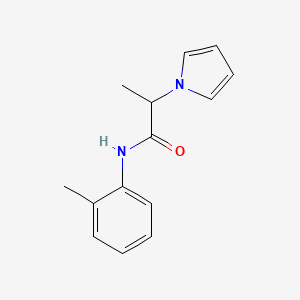
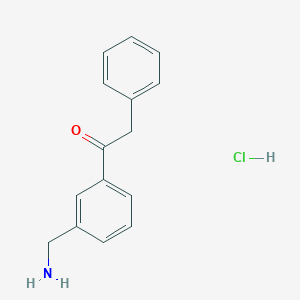
![2-Bromo-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862246.png)
![N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B12862250.png)
![4,4,4-Trifluoro-2-({[4-methyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-1-(2-thienyl)butane-1,3-dione](/img/structure/B12862258.png)
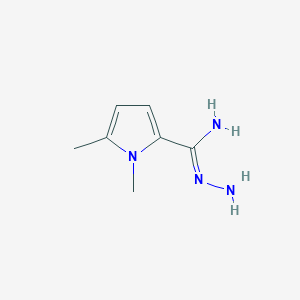
![2-Chloro-7-iodobenzo[d]oxazole](/img/structure/B12862266.png)
![2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12862269.png)
